Thermophysical Distinction of C11 Among C9–C14 Acyl Chlorides
Undecanoyl chloride (C11) sits at an intermediate but quantifiably discrete position in the physical property continuum of linear saturated acyl chlorides. Its boiling point at reduced pressure (135–136 °C / 20 mmHg) falls between decanoyl chloride (C10: 94–96 °C / 5 mmHg) and lauroyl chloride (C12: 134–137 °C / 11 mmHg), while its density (0.93 g/mL at 25 °C) is higher than myristoyl chloride (C14: 0.9078 g/mL) and slightly lower than lauroyl chloride (0.946 g/mL) . The computed logP of 4.6 (XLogP3) assigns it intermediate lipophilicity between C10 and C12, directly impacting partitioning behavior in biphasic reactions and chromatographic purification [1]. The refractive index (n20/D 1.443) provides a rapid in-process identity check distinguishing C11 from C10 (1.441) and C12 (1.445) . These systematic differences mean that in any distillation or chromatography-based purification workflow, undecanoyl chloride and its derivatives will not co-elute or co-distill with the C10 or C12 analogs, an operational fact exploited in quality control and preparative separations.
| Evidence Dimension | Boiling point, density, refractive index, logP across homologous series |
|---|---|
| Target Compound Data | C11 Undecanoyl chloride: BP 135–136 °C/20 mmHg; Density 0.93 g/mL (25 °C); n20/D 1.443; logP 4.6; MW 204.74 |
| Comparator Or Baseline | C9 Nonanoyl chloride: BP 108–110 °C/22 mmHg; Density 0.98 g/mL; n20/D 1.438. C10 Decanoyl chloride: BP 94–96 °C/5 mmHg; Density 0.919 g/mL; n20/D 1.441; MW 190.71. C12 Lauroyl chloride: BP 134–137 °C/11 mmHg; Density 0.946 g/mL; n20/D 1.445; MW 218.76. C14 Myristoyl chloride: BP 164–166 °C/14 mmHg; Density 0.908 g/mL; n20/D 1.450; MW 246.82 |
| Quantified Difference | BP increment ~1–3 °C per CH₂ at reduced pressure; density range 0.908–0.98 g/mL; n20/D increment ~0.002–0.004 per CH₂; logP increment ~0.5 per CH₂ |
| Conditions | Literature values from Sigma-Aldrich, PubChem, and ChemicalBook; boiling points at reduced pressure as specified |
Why This Matters
These discrete physical property differences enable unambiguous identity confirmation (by refractive index) and reliable separation (by distillation temperature) of C11 from its nearest homologs, making undecanoyl chloride identifiable and purifiable independent of C10 or C12 contamination in multi-acyl chloride synthetic campaigns.
- [1] PubChem. Undecanoyl chloride, Computed Properties (XLogP3 = 4.6). CID 87287. https://pubchem.ncbi.nlm.nih.gov/compound/17746-05-3#section=Computed-Properties View Source
